molecular formula C10H10FNO4 B1603143 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one CAS No. 288385-99-9

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

Cat. No. B1603143
M. Wt: 227.19 g/mol
InChI Key: VGDKNHRINLDMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one” is an organic compound with the CAS Number: 288385-99-9 and a molecular weight of 227.19 . It is also known as FMNP. It is a fluorinated nitrophenyl propanone that can be used as a substrate for a variety of enzymatic reactions.


Synthesis Analysis

The synthesis of “1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one” is typically accomplished through a two-step process. First, a nitroalkane is reacted with a fluorinated alcohol in the presence of a strong acid. This reaction produces an intermediate nitroalkoxyfluoride, which is then reacted with a ketone in the presence of a base.


Molecular Structure Analysis

The molecular formula of “1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one” is C10H10FNO4 .


Chemical Reactions Analysis

This compound has been used in a variety of scientific research applications. In particular, it has been used to study the activity of the enzymes monoamine oxidase (MAO) and cytochrome P450.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored sealed in a dry environment .

Scientific Research Applications

Molecular Structure Studies

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one and its derivatives have been a subject of study for their molecular structure and properties. For instance, research on 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, demonstrated its planar structure and provided insights into the spatial arrangement of its molecular fragments (Clegg et al., 1999).

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one have been an area of focus. Research has been conducted on synthesizing derivatives of chalcone from derivatives of acetophenone and 2-nitrobenzaldehyde, providing valuable data on reaction yields and the influence of methoxy groups on the reactivity of acetophenone (Putri, Soewandi, & Budiati, 2019).

Photophysical Properties

The effects of solvent polarity on the photophysical properties of related chalcone derivatives have been studied. This research provides insights into solvatochromic effects and the stability of these molecules in different states, which is critical for applications in areas like dye-sensitized solar cells (Kumari, Varghese, George, & Sudhakar, 2017).

Antimicrobial Activity

Some derivatives of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one have been synthesized and evaluated for their antimicrobial activity. This includes research on novel compounds synthesized from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, highlighting the potential of these compounds in medicinal chemistry (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Application in Organic Solar Cell Material

Studies have explored the application of related compounds in organic solar cells. For example, research on (E)-1-ferrocenyl-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one and its derivatives showed potential in dye-sensitized solar cells, with a focus on how structural modifications like the introduction of a methoxy group can enhance performance (Anizaim et al., 2020).

Kinetics and Mechanism of Reactions

Research into the kinetics and mechanisms of reactions involving related compounds has been conducted. This includes the study of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas, providing insights into the reaction pathways and conditions that influence these processes [(Sedlák, Hanusek, Holčapek, & Štěrba, 2001)](https://consensus.app/papers/kinetics-mechanism-methanolysis-cyclization-sedlák/5c4f54826a115e8fac8c32fbff7ade67/?utm_source=chatgpt).

Crystal Structure Analysis

The study of crystal structures of compounds closely related to 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one, such as 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole, has provided valuable data on molecular configurations and interactions. This research is crucial for understanding the solid-state properties of these compounds (Kundapur, Sarojini, & Narayana, 2012).

Application in Synthesis of Heterocyclic and Carbocyclic Systems

Investigations into the use of related compounds in synthesizing benzo-fused heterocyclic and carbocyclic systems have been carried out. This includes studies on the intramolecular SNAr and tandem SN2-SNAr reactions of 3-(2-fluoro-5-nitrophenyl)-1-propanol, contributing to the development of novel synthetic methodologies (Bunce, Nago, Sonobe, & Slaughter, 2008).

Photocyclization Studies

Research on the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, closely related to the compound of interest, has shown different reaction pathways depending on the nature of the halogen atom and the presence of electron-donor groups. This study sheds light on the photochemical behavior of these compounds and their potential applications (Košmrlj & Šket, 2007).

Fluorinated Heterocyclic Compound Synthesis

The synthesis of fluorinated heterocyclic compounds using derivatives of 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one has been explored. This research demonstrates the utility of these compounds in creating complex molecular structures, highlighting their versatility in organic synthesis (Shi, Wang, & Schlosser, 1996).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

1-(2-fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-6(13)5-7-8(12(14)15)3-4-9(16-2)10(7)11/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDKNHRINLDMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621796
Record name 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

CAS RN

288385-99-9
Record name 1-(2-Fluoro-3-methoxy-6-nitrophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288385-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanone, 1-(2-fluoro-3-methoxy-6-nitrophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of sodium methoxide (freshly prepared from sodium (1.71 g) and methanol (35 ml)) was added to a solution of 1,2-difluoro-3-(2,2-dimethoxypropyl)-4-nitrobenzene (16.2 g, 62 mmol), (prepared as described above), in methanol (200 ml) cooled at 5° C. The mixture was left to warm to ambient temperature and was stirred for 3 days. The volatiles were removed under vacuum and the residue was partitioned between ethyl acetate and 2N hydrochloric acid (1 ml). The organic layer was concentrated to a total volume of 100 ml and THF (100 ml) and 6N hydrochloric acid (25 ml) were added. The mixture was stirred for 1 hour at ambient temperature. The volatiles were removed under vacuum and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with water, brine, dried (MgSO4) and evaporated. The residue was purified by column chromatography eluting with ethyl acetate/petroleum ether (3/7) to give 3-acetylmethyl-2-fluoro-1-methoxy-4-nitrobenzene (12.7 g, 90%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 1-(2,3-difluoro-6-nitrophenyl)-propan-2-one (183 g) and potassium carbonate (100 g) in methanol (1 L) was heated at reflux for 3 h. The reaction mixture was then cooled and concentrated in vacuo to remove most of the methanol. The residue was diluted with ethyl acetate (1 L), filtered and washed with water. The separated aqueous layer was neutralized with 2N HCl and extracted with ethyl acetate (2×500 mL). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give a brown solid. The solid was triturated with diethyl ether and filtered to provide 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one (121 g, 71%) as a yellow solid. LC/MS; (M+H)+=228.2. C. A mixture of 1-(2-fluoro-3-methoxy-6-nitrophenyl)-propan-2-one from previous step (454 mg, 21 mmol) and pyridinium chloride (0.9 g, 7.8 mmol) was stirred at 180° C. for 75 min. The reaction was cooled to room temperature, diluted with 1N HCl (3 mL) and ethyl acetate (10 mL) and filtered. The filtrate was washed with brine (2×), dried and concentrated in vacuo to give 1-(2-fluoro-3-hydroxy-6nitrophenyl)-propan-2-one (410 mg, 96%) as a grey solid, which was used without further purification for the next step. LC/MS; (M+H)+=214. 1HNMR (CDCl3): δ 2.37 (s, 3H), 4.22 (s, 2H), 6.95 (dd, 1H), 7.95 (d, 1H, J=9.35 Hz). D. 1-(2-fluoro-3-hydroxy-6-nitrophenyl)-propan-2-one from previous step (50 g, 0.234 mol) was added to 2 liter round bottom flask. Water (1 L) was added, and the yellow suspension was stirred at RT. Sodium dithionite (225 g, 5.5 eq) was added in one portion and the reaction mixture was stirred and kept <30° C. until HPLC analysis indicated no starting material remained (typically less than 1 hour). Upon completion, the reaction mixture was cooled to 0° C. and the tan solid product was collected by vacuum filtration. The wet product was dried at <50° C. under house vacuum to afford 4-fluoro-2-methyl-1H-indol-5-ol (31.4 g, 81% yield) which was isolated as a tan crystalline powder. The material had an HPLC purity of >99.8. 1H NMR (CDCl3, 400 MHz) δ 7.8 (s, 1H), 6.9-6.7 (m, 2H), 6.2 (s,1H), 4.7 (s, 1H), 2.4 (s, 3H).
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Reactant of Route 4
1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-3-methoxy-6-nitrophenyl)propan-2-one

Citations

For This Compound
1
Citations
JA Pesti, T LaPorte, JE Thornton… - … Process Research & …, 2014 - ACS Publications
The development of a practical, commercial process for the preparation of 4-fluoro-2-methyl-indol-5-ol and its subsequent coupling with a pyrrolotriazine to form an advanced …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.